

An In-depth Technical Guide to Menadione Dimethylpyrimidinol Bisulfite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Menadione dimethylpyrimidinol bisulfite

Cat. No.: B081409

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **menadione dimethylpyrimidinol bisulfite** (MPB), a synthetic, stabilized form of vitamin K3. It details the historical context of its discovery, driven by the need for a more stable vitamin K source in animal nutrition. The guide presents a detailed experimental protocol for its synthesis, derived from foundational patent literature. Furthermore, it compiles available physicochemical data and outlines analytical methodologies for its quantification. The core of this document delves into the established and potential mechanisms of action, focusing on its role in the vitamin K cycle and the gamma-carboxylation of proteins, as well as its influence on the Wnt signaling pathway. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Discovery and History

Menadione dimethylpyrimidinol bisulfite (MPB) emerged from the necessity for a stable, water-soluble form of vitamin K for use in animal feed. Menadione (vitamin K3) itself, and its early derivative, menadione sodium bisulfite (MSB), demonstrated significant instability in the presence of moisture, heat, and certain feed ingredients. This instability led to a loss of vitamin K activity, creating a demand for a more robust alternative.

The development of MPB is detailed in U.S. Patent 3,328,169, filed in 1963. The invention, credited to Jan B. Nanninga, describes the creation of novel bisulfite adducts of menadione with weakly basic organic compounds, including a substituted pyrimidine (2-hydroxy-4,6-dimethylpyrimidine). The resulting compound, MPB, was found to be significantly more stable and less soluble in water than MSB, making it a superior option for feed fortification.^{[1][2]} This improved stability is attributed to the formation of a stable adduct that protects the menadione molecule from degradation.^[1] MPB contains approximately 45.6% menadione and 32.6% dimethylpyrimidinol.^{[1][2]} Today, MPB is a widely used source of vitamin K in the animal feed industry, particularly for poultry and swine.

Physicochemical Properties

Detailed physicochemical data for **menadione dimethylpyrimidinol bisulfite** is not as readily available as for its precursor, menadione. However, based on patent information and related literature, the following properties can be summarized.

Property	Value/Description	Reference
Chemical Name	Menadione Dimethylpyrimidinol Bisulfite	
Molecular Formula	$C_{17}H_{18}N_2O_6S$	[3]
Appearance	White crystalline powder	[4]
Menadione Content	~45.6%	[1][2]
Dimethylpyrimidinol Content	~32.6%	[1][2]
Water of Crystallization	None	[5]
Solubility in Water	Slightly soluble	[4]
Stability	More stable than Menadione Sodium Bisulfite (MSB) in the presence of heat and moisture.	[1]

Table 1: Physicochemical Properties of **Menadione Dimethylpyrimidinol Bisulfite**.

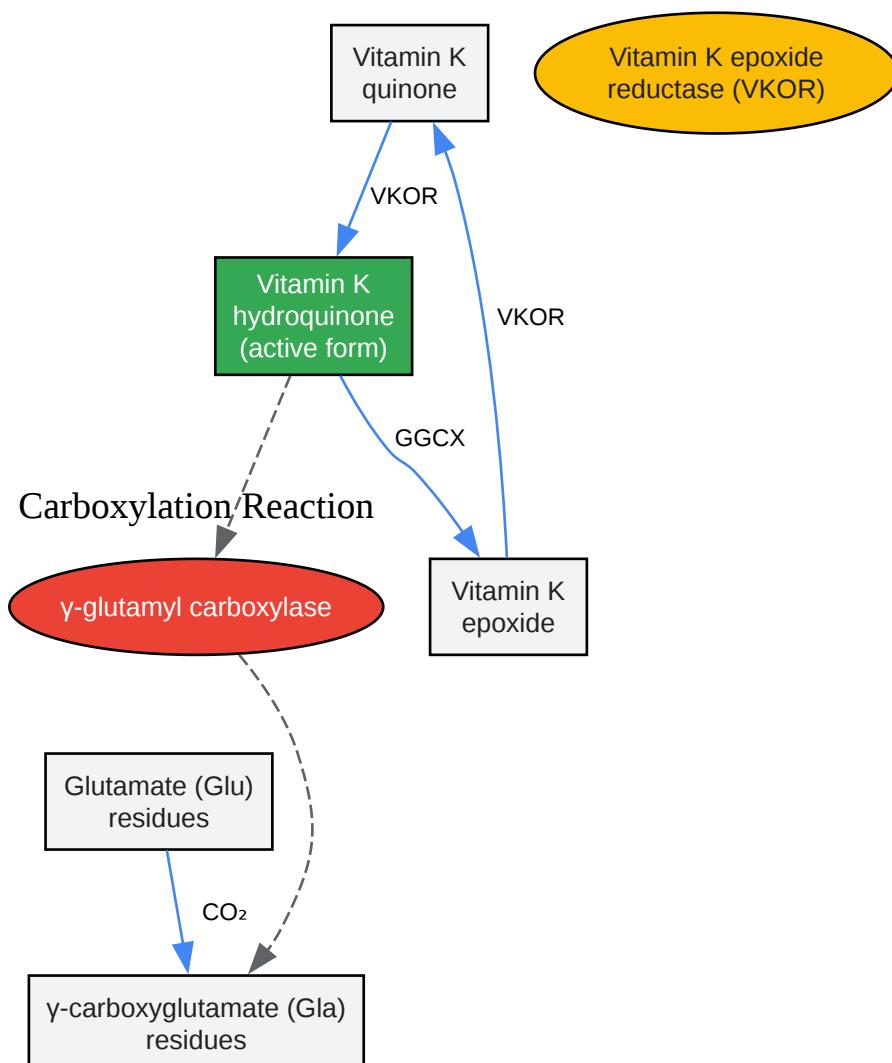
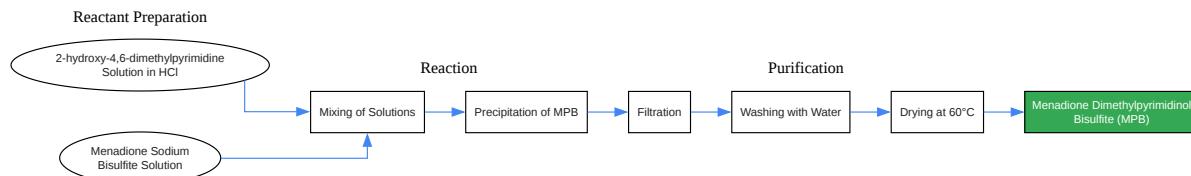
Experimental Protocols

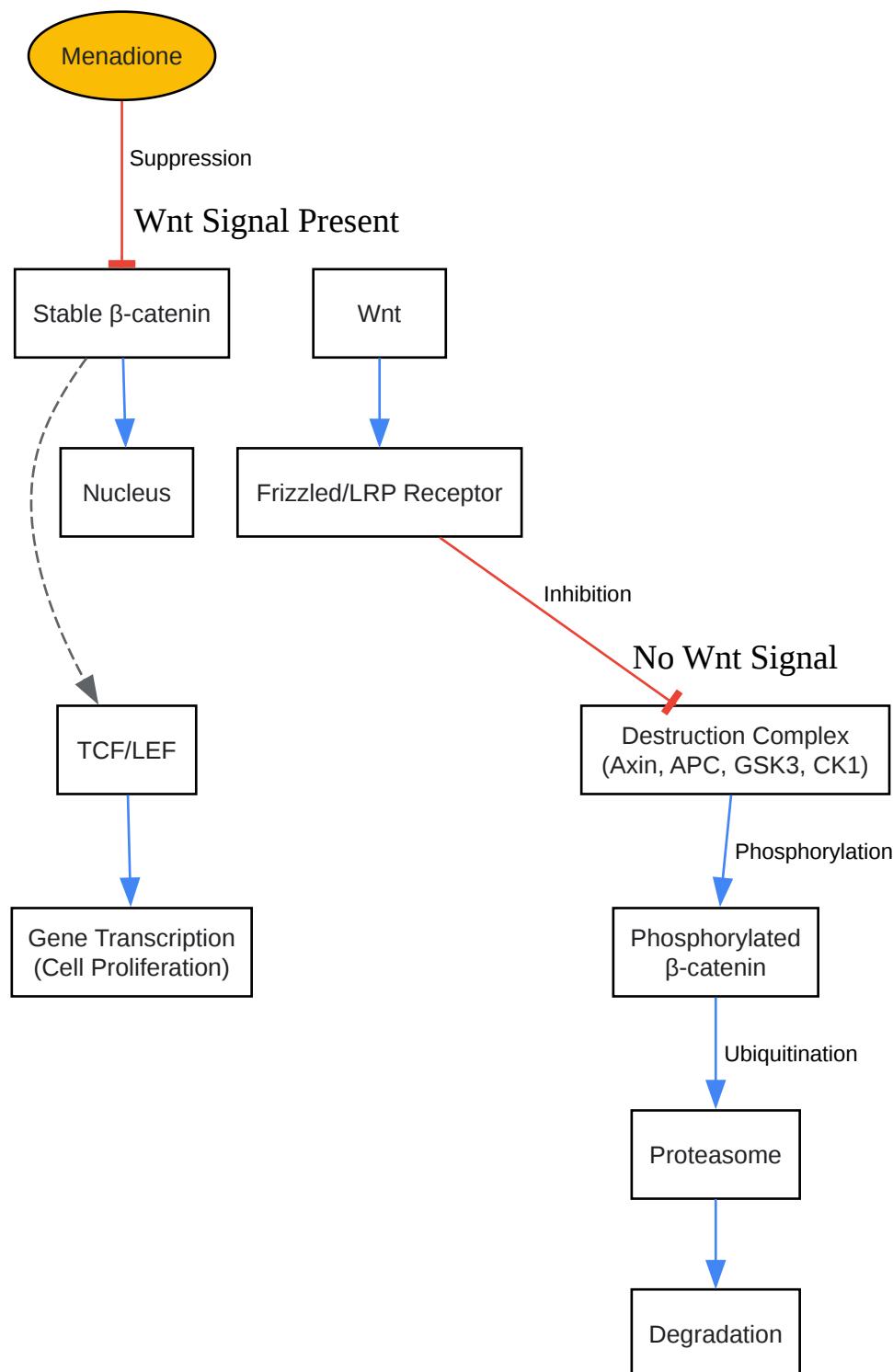
Synthesis of Menadione Dimethylpyrimidinol Bisulfite

The following protocol is adapted from the experimental examples provided in U.S. Patent 3,328,169.[\[4\]](#)

Objective: To synthesize a stable menadione bisulfite adduct with 2-hydroxy-4,6-dimethylpyrimidine.

Materials:



- Menadione sodium bisulfite (MSB)
- 2-hydroxy-4,6-dimethylpyrimidine
- Hydrochloric acid (HCl), 2 N
- Water


Procedure:

- Prepare a solution of 2-hydroxy-4,6-dimethylpyrimidine by dissolving it in 2 N hydrochloric acid.
- Prepare a separate aqueous solution of menadione sodium bisulfite.
- Mix the two solutions.
- A white precipitate of **menadione dimethylpyrimidinol bisulfite** will form almost immediately.
- Allow the mixture to stand for some time to ensure complete precipitation.
- Filter the precipitate by suction.
- Wash the precipitate with water.
- Dry the resulting white crystals at 60°C.

Expected Yield: The patent reports a yield of 9.1 grams of MPB from 9.3 grams of MSB.[4]

Product Characteristics: The final product is described as white crystals, slightly soluble in water, with a saturated aqueous solution having a pH lower than 4.5 and a moisture content of less than 1%. [4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5128151A - Stabilized menadione bisulfite formulations and their preparation - Google Patents [patents.google.com]
- 2. US4735969A - Menadione choline bisulfite adduct, its preparation and antihemorrhagic compositions - Google Patents [patents.google.com]
- 3. eCFR :: 21 CFR 573.620 -- Menadione dimethylpyrimidinol bisulfite. [ecfr.gov]
- 4. US3328169A - Menadione bisulfite adducts of dicyanodiamidine-2, 4, 6-triamino-1, 3, 5-triazine and pyrimidines substituted at the two positions and feeds - Google Patents [patents.google.com]
- 5. US4577019A - Stabilized adducts of menadione bisulfite with p-aminobenzoic acid or adenine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Menadione Dimethylpyrimidinol Bisulfite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081409#discovery-and-history-of-menadione-dimethylpyrimidinol-bisulfite>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com